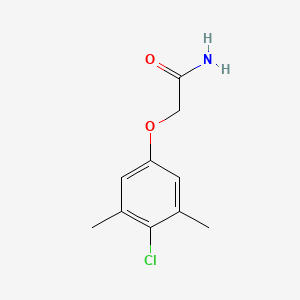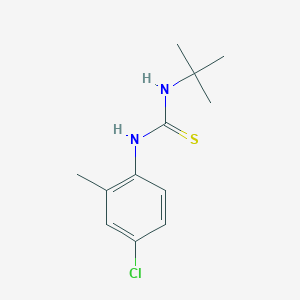
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as Chlorothalonil, is an organic compound that is widely used as a fungicide in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Chlorothalonil has been extensively studied for its chemical and biological properties, including its synthesis, mechanism of action, and physiological effects.
作用机制
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail acts by inhibiting the activity of enzymes involved in the synthesis of melanin in fungi. Melanin is a pigment that protects fungal cells from environmental stress, such as UV radiation and oxidative damage. By inhibiting melanin synthesis, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail disrupts the normal growth and development of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been shown to have a number of biochemical and physiological effects on plants, animals, and humans. In plants, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause oxidative stress, leading to cell damage and death. In animals, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause liver and kidney damage, as well as reproductive and developmental toxicity. In humans, exposure to N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been linked to respiratory problems, skin irritation, and cancer.
实验室实验的优点和局限性
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has several advantages as a fungicide in laboratory experiments. It is relatively inexpensive, widely available, and effective against a broad range of fungal pathogens. However, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail also has some limitations. It is toxic to some non-target organisms, including beneficial fungi and insects, and can accumulate in the environment, leading to long-term health and environmental risks.
未来方向
There are several future directions for research on N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new target enzymes and pathways for N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail, which could lead to the development of more effective fungicides with fewer side effects. Finally, there is a need for more research on the long-term effects of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail on human health and the environment, particularly in areas where it is heavily used in agriculture.
合成方法
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can be synthesized through the reaction of 4-chloro-2-methylaniline with carbon disulfide and tert-butylamine. The resulting intermediate product is then reacted with chlorine to form N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. The synthesis of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been widely used as a fungicide in agriculture to control a variety of plant diseases caused by fungi. It has been shown to be effective against a wide range of fungal pathogens, including Alternaria, Botrytis, and Fusarium species. N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is also used as a preservative in paints, adhesives, and other industrial products to prevent fungal growth. In addition, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been studied for its potential use in the treatment of certain types of cancer, such as leukemia and lymphoma.
属性
IUPAC Name |
1-tert-butyl-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8-7-9(13)5-6-10(8)14-11(16)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQVGCUBVFZLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
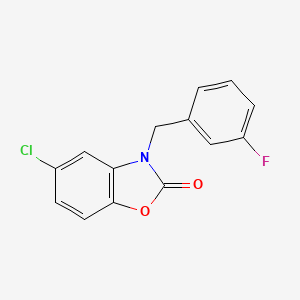
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
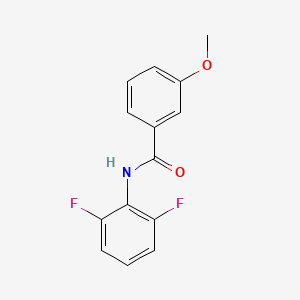
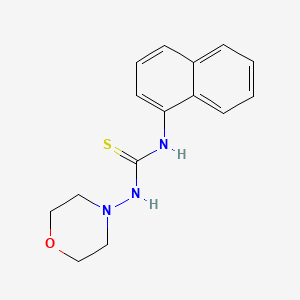
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
